molecular formula C16H16O3 B13951279 3-Biphenylacetic acid, 5-ethoxy- CAS No. 61888-55-9

3-Biphenylacetic acid, 5-ethoxy-

Cat. No.: B13951279
CAS No.: 61888-55-9
M. Wt: 256.30 g/mol
InChI Key: IDQDNOFOJRPGRQ-UHFFFAOYSA-N
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Description

3-Biphenylacetic acid, 5-ethoxy- is an organic compound with the molecular formula C16H16O3. It is a derivative of biphenylacetic acid, where an ethoxy group is substituted at the 5-position of the biphenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Biphenylacetic acid, 5-ethoxy- typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .

Industrial Production Methods: Industrial production of 3-Biphenylacetic acid, 5-ethoxy- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3-Biphenylacetic acid, 5-ethoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed:

Scientific Research Applications

3-Biphenylacetic acid, 5-ethoxy- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Biphenylacetic acid, 5-ethoxy- involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit enzymes involved in inflammatory processes, thereby reducing inflammation. The compound’s structure allows it to interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 3-Biphenylacetic acid, 5-ethoxy- is unique due to the presence of the ethoxy group at the 5-position, which can influence its chemical reactivity and biological activity. This substitution can enhance its solubility, stability, and interaction with biological targets compared to its analogs .

Properties

CAS No.

61888-55-9

Molecular Formula

C16H16O3

Molecular Weight

256.30 g/mol

IUPAC Name

2-(3-ethoxy-5-phenylphenyl)acetic acid

InChI

InChI=1S/C16H16O3/c1-2-19-15-9-12(10-16(17)18)8-14(11-15)13-6-4-3-5-7-13/h3-9,11H,2,10H2,1H3,(H,17,18)

InChI Key

IDQDNOFOJRPGRQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1)C2=CC=CC=C2)CC(=O)O

Origin of Product

United States

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